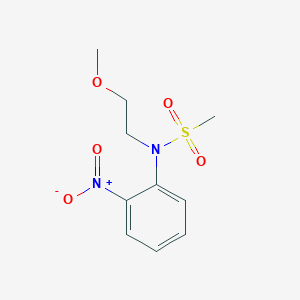![molecular formula C8H13F2NO B2535037 N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine CAS No. 1955564-24-5](/img/structure/B2535037.png)
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1955564-24-5 . It has a molecular weight of 177.19 . The IUPAC name for this compound is 1,1-difluoro-4-(1-nitrosoethyl)cyclohexane .
Molecular Structure Analysis
The InChI code for “N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is 1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine” is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Exposure Assessment and Health Implications
Human Exposure to Phthalates
Studies on human exposure to phthalates, such as DEHP, have revealed the presence of phthalate metabolites in various populations, including neonates in neonatal intensive care units (NICUs), indicating significant exposure to these chemicals through medical devices made from polyvinyl chloride (PVC). The metabolites, including mono-(2-ethylhexyl) phthalate (MEHP), have been detected in urine, suggesting that these compounds can leach from PVC medical devices and potentially cause health effects (Calafat et al., 2004; Green et al., 2005).
Biomonitoring of Firefighters
Firefighters' exposure to polycyclic aromatic hydrocarbons (PAHs) has been assessed by measuring urinary monohydroxyl metabolites (OH-PAHs). The study highlights the potential for occupational exposure to PAHs and underscores the need for effective protective measures and monitoring of exposed individuals (Oliveira et al., 2016).
Prenatal Exposure to Phthalates and Pregnancy Duration
A study examining the prenatal exposure to DEHP and its association with the duration of pregnancy found detectable levels of DEHP and its metabolite MEHP in cord blood. The findings suggest an association between phthalate exposure and shorter pregnancy duration, raising concerns about the potential health implications of prenatal exposure to such chemicals (Latini et al., 2003).
Environmental Exposure to Plasticizers
Research on the environmental exposure to alternative plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), and the detection of its metabolites in human urine provides insight into the widespread use and potential human exposure to non-phthalate plasticizers. Such studies contribute to understanding the exposure pathways and potential health risks associated with various plasticizers, including those structurally related to N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine (Silva et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c1-6(11-12)7-2-4-8(9,10)5-3-7/h7,12H,2-5H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLGJKDFPSTNGV-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4,4-difluorocyclohexyl)ethylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

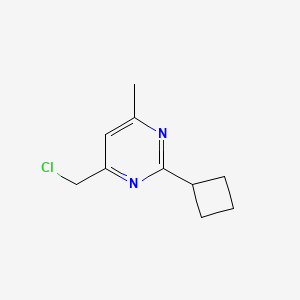
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
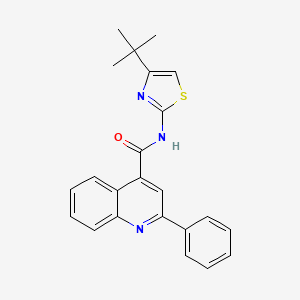

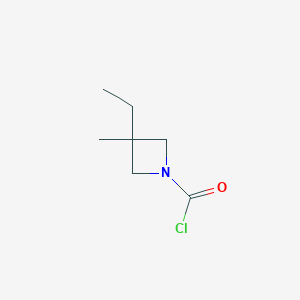
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2534964.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
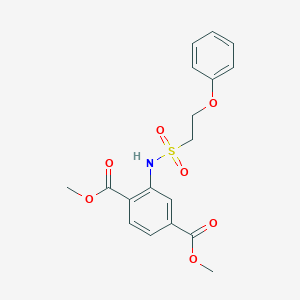
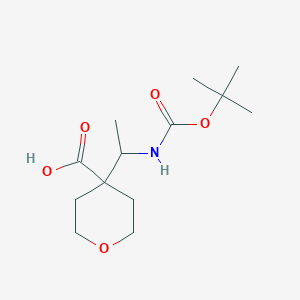
![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)



